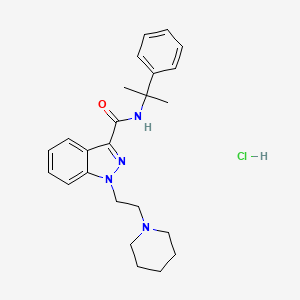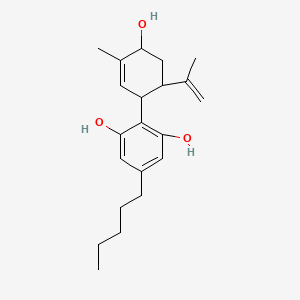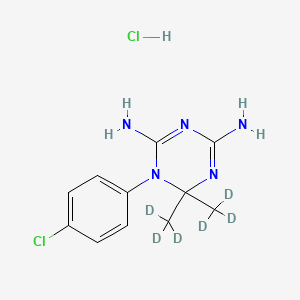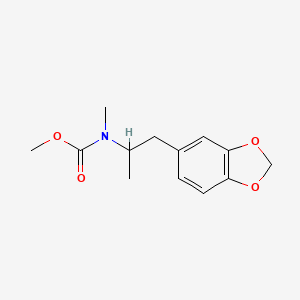
CUMYL-PIPETINACA (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CUMYL-PIPETINACA (hydrochloride) is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is primarily used as an analytical reference standard in research and forensic applications . The compound is known for its high purity and stability, making it a reliable substance for scientific studies.
准备方法
The synthesis of CUMYL-PIPETINACA (hydrochloride) involves several steps, starting with the preparation of the core indazole structure. The synthetic route typically includes the following steps:
Formation of the Indazole Core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the piperidine and phenylpropan-2-yl groups through substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
化学反应分析
CUMYL-PIPETINACA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
The major products formed from these reactions are typically hydroxylated or dealkylated derivatives, which are often studied for their pharmacological properties.
科学研究应用
CUMYL-PIPETINACA (hydrochloride) is widely used in scientific research, particularly in the following areas:
Chemistry: As an analytical reference standard, it is used in mass spectrometry and chromatography to identify and quantify synthetic cannabinoids.
Biology: Studies on its interaction with cannabinoid receptors help understand its pharmacological effects.
Medicine: Research on its potential therapeutic applications and toxicological effects.
Industry: Used in forensic toxicology to detect synthetic cannabinoids in biological samples.
作用机制
CUMYL-PIPETINACA (hydrochloride) exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and psychological effects. The compound’s high affinity for the CB1 receptor makes it a potent agonist, influencing neurotransmitter release and modulating synaptic transmission .
相似化合物的比较
CUMYL-PIPETINACA (hydrochloride) is similar to other synthetic cannabinoids such as:
CUMYL-PICA: Shares a similar core structure but differs in the side chain composition.
5F-CUMYL-PICA: Contains a fluorinated side chain, which alters its pharmacological profile.
CUMYL-PEGACLONE: Another synthetic cannabinoid with a different core structure but similar pharmacological effects.
The uniqueness of CUMYL-PIPETINACA (hydrochloride) lies in its specific structural modifications, which confer distinct binding affinities and functional activities at cannabinoid receptors.
属性
分子式 |
C24H31ClN4O |
|---|---|
分子量 |
427.0 g/mol |
IUPAC 名称 |
N-(2-phenylpropan-2-yl)-1-(2-piperidin-1-ylethyl)indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N4O.ClH/c1-24(2,19-11-5-3-6-12-19)25-23(29)22-20-13-7-8-14-21(20)28(26-22)18-17-27-15-9-4-10-16-27;/h3,5-8,11-14H,4,9-10,15-18H2,1-2H3,(H,25,29);1H |
InChI 键 |
PKANLJGIGMRGOH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCN4CCCCC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4S,7R,8R)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820286.png)


![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820295.png)

![2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820304.png)


![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-1-ium-3,4-diol](/img/structure/B10820320.png)
![N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide;hydrate](/img/structure/B10820322.png)

![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)


